molecular formula C9H7ClO3 B8617434 1-(6-Chloro-1,3-benzodioxol-4-yl)ethanone

1-(6-Chloro-1,3-benzodioxol-4-yl)ethanone

Cat. No. B8617434
M. Wt: 198.60 g/mol
InChI Key: HRJSNJYJDXNSLR-UHFFFAOYSA-N
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Patent
US07968538B2

Procedure details

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanol (155 mg, 0.77 mmol) was dissolved in 6 mL of dichloromethane. PCC (416 mg, 1.93 mmol) was added portionwise and the mixture was stirred for 16 h (reaction is likely to be completed earlier). The mixture was filtered through a plug of celite. The solvent was removed by rotary evaporation to collect the desired product (90 mg, 59% yield). 1H NMR (400 MHz, CDCl3): δ 7.36 (d, 1H), 6.96 (d, 1H), 6.14 (s, 2H), 2.59 (s, 3H).
Name
1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanol
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([CH:11]([OH:13])[CH3:12])[C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>ClCCl>[Cl:1][C:2]1[CH:10]=[C:9]([C:11](=[O:13])[CH3:12])[C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanol
Quantity
155 mg
Type
reactant
Smiles
ClC1=CC2=C(OCO2)C(=C1)C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
416 mg
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC2=C(OCO2)C(=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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